2-Ethyl-4-ethynyl-1,3-thiazole
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Overview
Description
2-Ethyl-4-ethynyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-ethynyl-1,3-thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides under basic conditions . Another method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or halogenated thiazole derivatives .
Scientific Research Applications
2-Ethyl-4-ethynyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-Ethyl-4-ethynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-ethynyl-1,3-thiazole
- 2-Ethyl-4-methyl-1,3-thiazole
- 2-Propyl-4-ethynyl-1,3-thiazole
Uniqueness
2-Ethyl-4-ethynyl-1,3-thiazole is unique due to its specific ethyl and ethynyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
2-ethyl-4-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C7H7NS/c1-3-6-5-9-7(4-2)8-6/h1,5H,4H2,2H3 |
InChI Key |
UEMLRRIQXXODDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C#C |
Origin of Product |
United States |
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